Roxadustat - 1019198-38-9

Roxadustat

Catalog Number: EVT-10894122
CAS Number: 1019198-38-9
Molecular Formula: C19H16N2O5
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roxadustat is an N-acylglycine resulting from the formal condensation of the amino group of glycine with the carboxy group of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid. It is an inhibitor of hypoxia inducible factor prolyl hydroxylase (HIF-PH). It has a role as an EC 1.14.11.2 (procollagen-proline dioxygenase) inhibitor and an EC 1.14.11.29 (hypoxia-inducible factor-proline dioxygenase) inhibitor. It is a member of isoquinolines, an aromatic ether and a N-acylglycine.
Roxadustat is a first-in-class hypoxia-inducible factor prolyl hydroxylase inhibitor used to treat anemia associated with chronic kidney disease. It works by reducing the breakdown of the hypoxia-inducible factor (HIF), which is a transcription factor that stimulates red blood cell production in response to low oxygen levels. Roxadustat was first approved by the European Commission in August 2021.
Roxadustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI), with potential anti-anemic activity. Upon administration, roxadustat binds to and inhibits HIF-PHI, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism.
Source and Classification

Roxadustat is classified under the Anatomical Therapeutic Chemical classification system with the code B03XA05. It is recognized as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which distinguishes it from other treatments for anemia. The drug has been evaluated in various clinical trials, demonstrating its efficacy in increasing hemoglobin levels in patients with chronic kidney disease, both on and off dialysis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Roxadustat involves several key steps that utilize organic chemistry techniques. One notable method includes a carbonylation reaction starting from 2-hydroxy-5-fluoroacetophenone, which reacts with trifluoromethylsulfonic acid anhydride in the presence of a palladium catalyst. This process leads to the formation of an intermediate compound that is subsequently treated with sodium borohydride in methanol to yield Roxadustat.

Another synthesis route involves the transformation of L-tyrosine through a series of reactions including esterification, etherification, cyclization, dehydrogenation, oxidative rearrangement, and acylation. This multi-step synthesis is designed to achieve high purity and yield of Roxadustat, often exceeding 98% without further purification steps .

Molecular Structure Analysis

Structure and Data

Roxadustat's molecular formula is C_18H_17F_3N_2O_4S, and its structure features a complex arrangement including a substituted isoquinoline core. The compound exhibits several functional groups that contribute to its biological activity.

The detailed molecular structure can be represented as follows:

  • Chemical Structure: The compound consists of a fused ring system with multiple substituents that enhance its pharmacological properties.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the molecular environment of hydrogen and carbon atoms within Roxadustat, confirming its structural integrity during synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Roxadustat include:

  • Carbonylation: This reaction introduces carbonyl groups into the molecular framework.
  • Reduction: Sodium borohydride is used to reduce certain functional groups, facilitating the formation of the desired lactone structures.
  • Purification Techniques: The product undergoes purification via column chromatography to isolate high-purity Roxadustat from by-products.

These reactions are critical for achieving the final compound with optimal pharmacological activity.

Mechanism of Action

Process and Data

Roxadustat operates by inhibiting prolyl hydroxylase domain enzymes, which are responsible for the degradation of hypoxia-inducible factor 1-alpha. By preventing this degradation, Roxadustat stabilizes hypoxia-inducible factor 1-alpha levels in cells, leading to increased transcription of erythropoietin and subsequent stimulation of red blood cell production.

Key pharmacodynamic parameters include:

  • Half-Life: The elimination half-life ranges from 9.6 to 16 hours.
  • Plasma Binding: Roxadustat exhibits approximately 99% plasma protein binding.
  • Erythropoietin Response: The drug's effect on erythropoietin levels can be modeled using pharmacokinetic equations that describe its action over time .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Roxadustat possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 373.39 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Roxadustat's primary application is in treating anemia associated with chronic kidney disease. Its unique mechanism allows it to be effective in patients who may not respond adequately to traditional therapies. Additionally, ongoing research explores potential applications in other forms of anemia and conditions related to hypoxia.

Recent studies have also investigated Roxadustat's role as a potential doping agent in sports due to its ability to enhance erythropoiesis artificially, raising ethical considerations about its use outside therapeutic contexts .

Mechanistic Insights into Roxadustat as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor)

Molecular Basis of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Isoform Selectivity (Prolyl Hydroxylase Domain 1, Prolyl Hydroxylase Domain 2, Prolyl Hydroxylase Domain 3)

Roxadustat (FG-4592) functions as a pan-inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain enzymes (Prolyl Hydroxylase Domain 1, Prolyl Hydroxylase Domain 2, Prolyl Hydroxylase Domain 3), competitive antagonists of the 2-oxoglutarate co-substrate binding site. Structural analyses reveal conserved catalytic cores across isoforms but divergent substrate-binding regions and N/C-terminal domains that influence inhibitor affinity. Roxadustat exhibits half-maximal inhibitory concentration values in the nanomolar range for all three isoforms, with the highest potency against Prolyl Hydroxylase Domain 2—the primary oxygen sensor regulating Hypoxia-Inducible Factor 1α stability under normoxia. This isoform preference arises from Roxadustat’s optimized steric complementarity with Prolyl Hydroxylase Domain 2’s hydrophobic subpocket, accommodating its chloro-isoquinoline group. Notably, Prolyl Hydroxylase Domain 2 knockdown in vivo profoundly amplifies erythropoietin transcription, whereas Prolyl Hydroxylase Domain 1 or Prolyl Hydroxylase Domain 3 deletion shows milder effects, underscoring Prolyl Hydroxylase Domain 2’s dominance in hypoxia sensing [2] [3].

Table 1: Comparative Kinetic Parameters of Roxadustat Binding to Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Isoforms

IsoformMichaelis Constant (O₂) (µM)Roxadustat Half-Maximal Inhibitory Concentration (nM)Primary Hypoxia-Inducible Factor Target
Prolyl Hydroxylase Domain 190 ± 11125 ± 15Hypoxia-Inducible Factor 2α
Prolyl Hydroxylase Domain 2230 ± 2540 ± 6Hypoxia-Inducible Factor 1α
Prolyl Hydroxylase Domain 360 ± 8180 ± 22Hypoxia-Inducible Factor 1α/2α

Structural Dynamics of Roxadustat Binding to Hypoxia-Inducible Factor α Subunits

Roxadustat’s binding to the catalytic site of Prolyl Hydroxylase Domain enzymes prevents hydroxylation of conserved proline residues (Pro402/Pro564 in Hypoxia-Inducible Factor 1α; Pro405/Pro531 in Hypoxia-Inducible Factor 2α) within the Hypoxia-Inducible Factor α oxygen-dependent degradation domain. Molecular modeling using the Prolyl Hydroxylase Domain 2:FG-2216 co-crystal structure (Protein Data Bank: 2G19) as a template demonstrates that Roxadustat’s picolinoylglycine scaffold chelates the active-site ferrous iron via its pyridyl nitrogen and adjacent carbonyl oxygen. This displaces 2-oxoglutarate while maintaining octahedral coordination geometry around iron. The isoquinoline moiety occupies a hydrophobic cleft formed by Prolyl Hydroxylase Domain 2 residues Tyr303, His374, and Trp389, with chloro-substitution enhancing van der Waals contacts. Hydrogen bonding between Roxadustat’s glycine carbonyl and Arg383 further stabilizes the complex. This binding mode sterically occludes Hypoxia-Inducible Factor α substrate docking, preventing prolyl hydroxylation and subsequent von Hippel-Lindau protein-mediated ubiquitination [2] [8].

Table 2: Key Molecular Interactions in the Roxadustat:Prolyl Hydroxylase Domain 2 Complex

Roxadustat Functional GroupProlyl Hydroxylase Domain 2 ResidueInteraction TypeBond Distance (Å)
Pyridyl NitrogenFe²⁺Coordination2.1
Glycine CarbonylArg383 (guanidinium)Hydrogen Bond2.8
Isoquinoline RingTyr303 (phenyl)π-Stacking3.5
Chloro SubstituentTrp389 (indole)Van der Waals3.7

Modulation of Hypoxia-Responsive Element Activation

Stabilized Hypoxia-Inducible Factor α subunits dimerize with Hypoxia-Inducible Factor β and bind to hypoxia-responsive elements in target gene promoters, recruiting transcriptional co-activators. Roxadustat induces broad transcriptional reprogramming beyond erythropoietin:

  • Erythropoiesis Optimization: Hypoxia-Inducible Factor 2α preferentially activates erythropoietin, while Hypoxia-Inducible Factor 1α upregulates transferrin, transferrin receptor 1, and ceruloplasmin, enhancing iron availability and utilization. Roxadustat simultaneously suppresses hepcidin expression via reduced interleukin-6 signaling and furin-mediated cleavage of fibroblast growth factor 23, improving iron mobilization [1] [4] [7].
  • Metabolic Reprogramming: Hypoxia-Inducible Factor 1α induces glucose transporter protein 1, hexokinase 2, and lactate dehydrogenase A, shifting cells toward aerobic glycolysis. This preserves adenosine triphosphate production during hypoxia and reduces mitochondrial reactive oxygen species generation, offering protection in diabetic complications [9].
  • Renoprotective Effects: In chronic kidney disease models, Roxadustat inhibits tubulointerstitial fibrosis by suppressing the intact fibroblast growth factor 23–Wingless-related integration site 5A signaling axis. Hypoxia-Inducible Factor 1α upregulates furin, which proteolytically cleaves intact fibroblast growth factor 23 into inactive fragments, attenuating fibroblast activation and collagen deposition [1].
  • Stem Cell Modulation: Roxadustat expands renal stem cell antigen-1-positive mesenchymal stromal cells in murine kidneys. These cells exhibit Hypoxia-Inducible Factor 1α/Hypoxia-Inducible Factor 2α stabilization and express erythropoietin under hypoxia, contributing to renal repair and endogenous erythropoietin production [5] [6].

Table 3: Hypoxia-Inducible Factor Target Genes Modulated by Roxadustat and Functional Consequences

Target GeneHypoxia-Inducible Factor IsoformBiological FunctionObserved Effect
ErythropoietinHypoxia-Inducible Factor 2αErythropoiesis stimulationHemoglobin elevation
Transferrin receptor 1Hypoxia-Inducible Factor 1αIron uptakeEnhanced iron availability
FurinHypoxia-Inducible Factor 1αProtease activationFibroblast growth factor 23 cleavage → fibrosis suppression
Vascular endothelial growth factorHypoxia-Inducible Factor 1αAngiogenesisImproved tissue perfusion
Glucose transporter protein 1Hypoxia-Inducible Factor 1αGlucose transportMetabolic adaptation to hypoxia

Roxadustat’s pleiotropic effects stem from its capacity to synchronously activate multiple hypoxia-responsive element-driven pathways, creating a coordinated physiological response that extends well beyond erythropoiesis stimulation.

Properties

CAS Number

1019198-38-9

Product Name

Roxadustat

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N

Solubility

<1 mg/mL

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.